4-(3-Methoxybenzyl)piperidine hydrochloride physical and chemical properties
4-(3-Methoxybenzyl)piperidine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(3-Methoxybenzyl)piperidine hydrochloride. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for those involved in medicinal chemistry, pharmacology, and drug discovery.
Core Physical and Chemical Properties
4-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.
Table 1: Physical and Chemical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 149986-58-3 | [1] |
| Molecular Formula | C₁₃H₂₀ClNO | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder (inferred from isomers) | [2] |
| Purity | ≥96% | [2] |
| Storage Conditions | Sealed in a dry place, room temperature or 2-8 °C | [1] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for 4-(3-Methoxybenzyl)piperidine hydrochloride is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted piperidines. A representative protocol is outlined below.
Representative Synthetic Protocol: Reductive Amination
This method involves the reaction of 3-methoxybenzaldehyde with 4-piperidone, followed by reduction of the resulting enamine and subsequent salt formation.
Experimental Workflow Diagram
Caption: A representative synthetic workflow for 4-(3-Methoxybenzyl)piperidine hydrochloride.
Methodology:
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Step 1: Condensation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.
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Step 2: Reduction: The crude enamine intermediate is dissolved in a solvent like dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free base, 4-(3-methoxybenzyl)piperidine.
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Step 3: Salt Formation and Purification: The crude free base is purified by column chromatography on silica gel. The purified product is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4-(3-methoxybenzyl)piperidine hydrochloride as a solid.
Spectral and Analytical Data (Predicted)
Experimental spectral data for 4-(3-Methoxybenzyl)piperidine hydrochloride is not publicly available. However, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from closely related compounds.[2][4][5][6][7]
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons (m, 4H) in the range of δ 6.7-7.3 ppm. - Methoxy group singlet (s, 3H) around δ 3.8 ppm. - Piperidine ring protons (m, 9H) in the range of δ 1.5-3.5 ppm. - Benzyl protons (d, 2H) around δ 2.5 ppm. - A broad singlet for the N-H proton of the hydrochloride salt. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55 ppm. - Piperidine carbons in the range of δ 30-50 ppm. - Benzyl carbon around δ 40 ppm. |
| FT-IR (cm⁻¹) | - N-H stretch (broad) for the ammonium salt around 2400-2800 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹. - C=C aromatic ring stretches around 1450-1600 cm⁻¹. - C-O stretch (methoxy) around 1030-1250 cm⁻¹. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free base (C₁₃H₁₉NO) at m/z = 206.15. |
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 4-(3-Methoxybenzyl)piperidine hydrochloride have not been reported, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS) and cancer.[8]
Potential as a Dopamine D4 Receptor Antagonist
Substituted piperidines are known to act as antagonists for the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[9][10] Antagonism of the D4 receptor is a therapeutic strategy being explored for conditions such as schizophrenia and Parkinson's disease-related dyskinesia.[10]
Potential as a PI3Kδ Inhibitor
Recent studies have shown that certain substituted piperidines can act as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/AKT signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Hypothetical Signaling Pathway: PI3K/AKT Inhibition
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Safety and Handling
As with any chemical compound, 4-(3-Methoxybenzyl)piperidine hydrochloride should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General precautions include using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or fume hood.
Conclusion
4-(3-Methoxybenzyl)piperidine hydrochloride is a chemical compound with potential for application in drug discovery, particularly in the areas of neuroscience and oncology. While there is a lack of publicly available experimental data for this specific molecule, its structural similarity to known bioactive compounds suggests it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties.
References
- 1. 149986-58-3|4-(3-Methoxybenzyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]
- 3. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. rsc.org [rsc.org]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Benzylpiperidine(31252-42-3) 13C NMR [m.chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
